3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol
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Overview
Description
3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol is a chemical compound with the molecular formula C7H11N3O It is a derivative of imidazo[4,5-C]pyridine, a bicyclic structure that combines imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water under reflux conditions for several hours. After the reaction is complete, the mixture is evaporated, and the residue is dried under vacuum. The compound can be used without further purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced imidazole derivative.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
Scientific Research Applications
3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-one: This compound is similar in structure but lacks the hydroxyl group.
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine dihydrochloride: This compound has a methyl group instead of a hydroxyl group.
Uniqueness
3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol is unique due to the presence of the hydroxyl group, which allows for additional chemical modifications and interactions.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-3-6-7-5(1-2-8-6)9-4-10-7/h4,6,8,11H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWPEJWQJILZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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